molecular formula C19H18F2N2O2S2 B2966214 2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-29-8

2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No. B2966214
CAS RN: 873010-29-8
M. Wt: 408.48
InChI Key: XSKJRIHGSHIHHU-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” is an organic molecule that contains several functional groups including a sulfonamide, a thiazole, and a benzenesulfonamide . These functional groups suggest that the compound could have potential applications in medicinal chemistry or as a building block in organic synthesis.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring and a benzenesulfonamide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions with electrophiles, and the thiazole ring might undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Gastroprotective Properties and Anti-Helicobacter Pylori Activities

  • Ebrotidine, a compound with a similar structural motif, is highlighted for its gastroprotective properties and anti-Helicobacter pylori activities. It is not only recognized for its acid-suppressant activity but also for its notable gastroprotective and anti-Helicobacter pylori properties. This dual functionality makes it a potential candidate in treating gastric diseases caused by H. pylori infection. The drug's unique ability to promote mucosal repair and maintain mucosal integrity, along with its potent inhibitory action on H. pylori urease activity and its effect on enhancing the gastric mucosal expression of integrin receptors, underscores its therapeutic potential (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Impact and Biodegradation of Thiophenes

  • Studies reviewing the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlight the environmental impact of organosulfur compounds. These compounds, including thiophenes and benzothiophenes, are significant constituents of petroleum and other fossil fuel products, presenting challenges in petroleum-contaminated environments. The biodegradation of these compounds, including the identification of metabolites in laboratory cultures, is essential for understanding their fate and potential environmental risks (Kropp & Fedorak, 1998).

Pharmaceutical Applications and Drug Design

  • The synthesis and applications of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines demonstrate the pharmaceutical relevance of compounds with benzothiazole and benzimidazole moieties. These compounds are foundational in developing drugs with various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. The review of synthetic methods and biological applications of azolylthiazoles underscores the significance of these heterocycles in medicinal chemistry (Ibrahim, 2011).

Optoelectronic Materials and Luminescent Properties

  • Research into the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors illustrates the potential of compounds with similar structural features in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials with desired photophysical properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications, such as in the development of new drugs or materials .

properties

IUPAC Name

2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S2/c1-12-4-3-5-14(10-12)19-23-13(2)17(26-19)8-9-22-27(24,25)18-11-15(20)6-7-16(18)21/h3-7,10-11,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKJRIHGSHIHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

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